molecular formula C9H8ClIO2 B1385993 Ethyl 3-chloro-4-iodobenzoate CAS No. 874831-02-4

Ethyl 3-chloro-4-iodobenzoate

Cat. No. B1385993
CAS RN: 874831-02-4
M. Wt: 310.51 g/mol
InChI Key: MOHOSKBBZXBCTR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-iodobenzoate is a chemical compound with the molecular formula C9H8ClIO2 . It has a molecular weight of 310.52 g/mol . The IUPAC name for this compound is ethyl 3-chloro-4-iodobenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-4-iodobenzoate is 1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 . The canonical SMILES structure is CCOC(=O)C1=CC(=C(C=C1)I)Cl .


Physical And Chemical Properties Analysis

Ethyl 3-chloro-4-iodobenzoate is a solid at room temperature . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 26.3 Ų .

Safety and Hazards

Ethyl 3-chloro-4-iodobenzoate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 3-chloro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHOSKBBZXBCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651708
Record name Ethyl 3-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874831-02-4
Record name Ethyl 3-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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